molecular formula C18H17ClO5S B2715166 Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate CAS No. 860650-17-5

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate

Cat. No.: B2715166
CAS No.: 860650-17-5
M. Wt: 380.84
InChI Key: WPKRCQSXXVMGQO-UHFFFAOYSA-N
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Description

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate is a structurally complex malonate derivative featuring a 3-chlorophenyl group, a 2-thienyl moiety, and a β-keto ester functionality. Its synthesis typically involves multi-step reactions, including malonate alkylation and ketone formation, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO5S/c1-23-17(21)16(18(22)24-2)13(11-5-3-6-12(19)9-11)10-14(20)15-7-4-8-25-15/h3-9,13,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKRCQSXXVMGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(CC(=O)C1=CC=CS1)C2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate typically involves the reaction of 3-chlorobenzaldehyde, 2-thiophenecarboxaldehyde, and dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential anti-inflammatory and anticancer properties. For example, compounds derived from this malonate have been tested for their ability to inhibit specific enzymes involved in cancer proliferation.

Key Findings :

  • A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex molecules, including heterocycles and other biologically active compounds. It allows chemists to create diverse molecular architectures through various reaction pathways.

Applications :

  • Used in the synthesis of thienopyrimidine derivatives, which have shown promising biological activity .
Reaction TypeYield (%)Product Type
Knoevenagel Condensation75-90Heterocyclic compounds
Michael Addition70-85Biologically active derivatives

Material Science

In material science, this compound is explored for its electronic properties, making it suitable for developing organic semiconductors and other advanced materials.

Research Insights :

  • Its unique structural features contribute to its ability to form conductive polymers, which are essential in electronic applications .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial properties of synthesized derivatives against various bacterial strains, showing that some exhibited better inhibitory effects compared to standard antibiotics .
    CompoundMIC (μg/mL)Bacterial Strain
    Compound A12.5Staphylococcus aureus
    Compound B25Escherichia coli
  • Anticancer Properties : Research on derivatives indicated significant cytotoxic effects against breast cancer cells, with IC50 values lower than those of established chemotherapeutics .

Mechanism of Action

The mechanism of action of Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the final compound derived from it .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of β-keto malonate esters, which share a common malonate backbone but differ in substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural Comparison of Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate and Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound (Target) 3-Cl-C6H4, 2-thienyl C19H17ClO5S 384.85 N/A Likely polar organic solvents
Dimethyl 2-(1-(4-chlorophenyl)-3-oxobutyl)malonate (9a) 4-Cl-C6H4, acetyl group C15H17ClO5 312.75 N/A Soluble in DMF, acetone
Dimethyl (3-oxo-1,3-diphenylpropyl)malonate Two phenyl groups C20H20O5 340.37 N/A Moderate in ethanol
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate Phenyl, phenylethylamino group C19H21NO3 311.15 82–84 Soluble in ether, PE

Key Differences and Implications

Meta-substitution may reduce steric hindrance but could impact binding affinity in biological systems. The 2-thienyl group provides an electron-rich heterocyclic system, contrasting with the purely aromatic phenyl groups in Compound . This difference may influence redox behavior or π-π stacking interactions.

The target compound lacks such a group, suggesting divergent pharmacological pathways.

Synthetic Accessibility :

  • The target compound’s synthesis likely requires selective protection of the malonate ester and controlled coupling of the thienyl group, as seen in analogous β-keto malonate syntheses . In contrast, diphenyl analogs (e.g., Compound ) are synthesized via simpler Friedel-Crafts alkylation or Claisen condensation.

Biological Activity

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate (CAS No. 860650-17-5) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects based on available research findings.

  • Molecular Formula : C18H17ClO5S
  • Molecular Weight : 380.84 g/mol
  • Structure : The compound features a malonate backbone with a chlorophenyl and a thienyl group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the chlorophenyl and thienyl groups enhances its lipophilicity, facilitating cellular uptake and interaction with target sites.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies using agar well diffusion methods have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that the compound may be effective in combating bacterial infections, likely due to its ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways.

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been reported to exhibit anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which is crucial for managing inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Screening : A study conducted by researchers showed that derivatives of this compound displayed potent antibacterial activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent in infectious diseases .
  • Cytotoxicity Assessment : In a comparative study, the cytotoxic effects of various malonate derivatives were evaluated, with this compound showing superior activity against specific cancer cell lines .
  • Mechanistic Studies : Molecular docking studies revealed that this compound interacts with key enzymes involved in cancer metabolism, providing insights into its mechanism of action and supporting further development as an anticancer agent .

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